1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-
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Overview
Description
1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological and physiological activities. This particular compound is notable for its unique structure, which combines elements of xanthenes and isoquinolines, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- typically involves multi-step reactions that include annulation protocols and cyclization processes. One common synthetic route involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts to facilitate the formation of the isoquinolone ring . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable reaction conditions and efficient catalyst systems to achieve high yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles being used under appropriate conditions.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming complex spirocyclic structures.
Scientific Research Applications
1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of oncology and neurology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- include other isoquinoline derivatives and spirooxindoles. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. For example:
Isoquinoline derivatives: These compounds have a similar core structure but may lack the xanthene moiety, resulting in different chemical and biological properties.
Spirooxindoles: These compounds feature a spirocyclic framework that can interact with biological targets in unique ways, offering distinct advantages in drug design.
Properties
CAS No. |
78108-20-0 |
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Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
14-(2-hydroxypropyl)-4-methoxy-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C22H17NO5/c1-11(24)10-23-21(25)14-5-4-13-16-9-12(27-2)3-7-17(16)28-18-8-6-15(22(23)26)19(14)20(13)18/h3-9,11,24H,10H2,1-2H3 |
InChI Key |
WAFXHZYMBOUWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C(O4)C=CC(=C5)OC)C1=O)O |
Origin of Product |
United States |
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